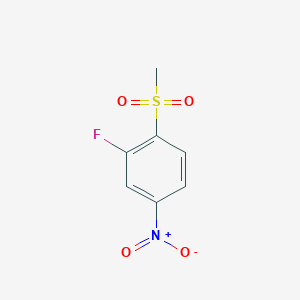

2-氟-1-(甲磺酰基)-4-硝基苯

概述

描述

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a compound that is part of a broader class of chemicals known as fluorinated nitrobenzenes. These compounds are characterized by the presence of fluorine and nitro groups attached to a benzene ring, which can significantly alter the chemical and physical properties of the molecule. The specific compound is not directly studied in the provided papers, but its analogs and related compounds have been investigated for various applications, including the inhibition of leukocyte functions, synthesis of pesticides, and as intermediates in pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorinated nitrobenzenes typically involves multi-step chemical reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound with a similar structure, was achieved through a Schiemann reaction, oxychlorination, and nitration starting from bis(4-amino-2-chlorophenyl) disulfide . Another related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized from 2-fluoro-1,4-dimethoxybenzene using nitric acid, with the structure confirmed by X-ray crystallography . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene.

Molecular Structure Analysis

The molecular structure of fluorinated nitrobenzenes is typically confirmed using spectroscopic methods such as NMR, IR, HRMS, and sometimes X-ray crystallography. For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed using these techniques . The presence of fluorine atoms in the molecule can influence the electronic distribution and the chemical shifts observed in NMR spectroscopy, providing valuable information about the molecular structure.

Chemical Reactions Analysis

Fluorinated nitrobenzenes can undergo various chemical reactions. For instance, 2-Fluoro-5-nitrobenzonitrile, an analog of 1-fluoro-2,4-dinitrobenzene, was made to react with amines, amino acids, and NH-heteroaromatic compounds, demonstrating the reactivity of the nitro group in these molecules . Additionally, the synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetaminonitrobenzene involved a condensation reaction, showcasing the reactivity of the sulfonyl group . These reactions are indicative of the types of chemical transformations that 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzenes are influenced by the presence of electronegative fluorine and nitro groups. These groups can affect the acidity, basicity, and overall reactivity of the molecule. The inhibitory effects of fluorinated nitrobenzenes on leukocyte functions suggest that these compounds can interact with biological molecules, possibly through interactions with sulfhydryl groups . The solubility, melting point, and stability of these compounds can vary significantly based on their specific substituents and molecular structure.

科学研究应用

化学反应和合成:Shaw 和 Miller (1970 年) 讨论了各种硝基苯磺酸盐在氢氧化钠水溶液中的反应,包括与 2-氟-1-(甲磺酰基)-4-硝基苯相关的化合物,这对于理解该化合物的化学性质和潜在应用至关重要 (Shaw 和 Miller,1970 年)。

结构分析和表征:Sweeney、McArdle 和 Aldabbagh (2018 年) 合成了类似于 2-氟-1-(甲磺酰基)-4-硝基苯的化合物并对其进行了表征,为这类化合物的结构方面提供了宝贵的见解 (Sweeney、McArdle 和 Aldabbagh,2018 年)。

衍生物和类似物的合成:Perlow 等人(2007 年)报道了与 2-氟-1-(甲磺酰基)-4-硝基苯相关的化合物的合成,这对于开发新化学物质和在各个领域的潜在应用至关重要 (Perlow 等人,2007 年)。

亲核性和化学行为:Hogg 和 Robertson (1979 年) 研究了亚磺酸盐阴离子的亲核行为,这可以为理解 2-氟-1-(甲磺酰基)-4-硝基苯等化合物的反应性提供背景 (Hogg 和 Robertson,1979 年)。

潜在的医学应用:Janakiramudu 等人(2017 年)合成了类似于 2-氟-1-(甲磺酰基)-4-硝基苯的化合物的衍生物并评估了它们的抗菌活性,暗示了潜在的医学应用 (Janakiramudu 等人,2017 年)。

电子顺磁共振 (EPR) 研究:Dou 等人(2005 年)进行了涉及与 2-氟-1-(甲磺酰基)-4-硝基苯相关的化合物的 EPR 研究,这对于理解这些物质的电子性质很重要 (Dou 等人,2005 年)。

新型合成方法:Du 等人(2005 年)提出了一种与 2-氟-1-(甲磺酰基)-4-硝基苯相关的化合物的新型合成方法,这对于化学研究中新合成路线的开发很重要 (Du 等人,2005 年)。

磺酰氯合成:已经探索了与 2-氟-1-(甲磺酰基)-4-硝基苯相关的磺酰氯的合成,这与理解这些化合物在各种化学反应中的更广泛应用有关 [(未指定作者,未指定年份)](未提供链接)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-fluoro-1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDJGBZROJQCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)